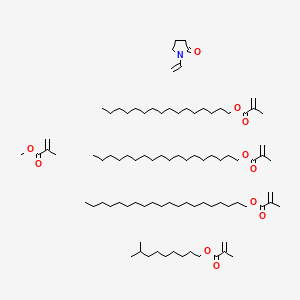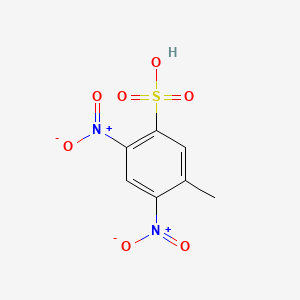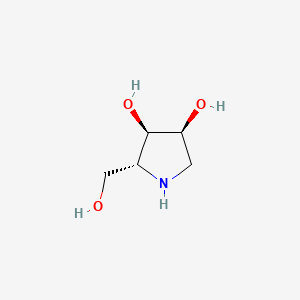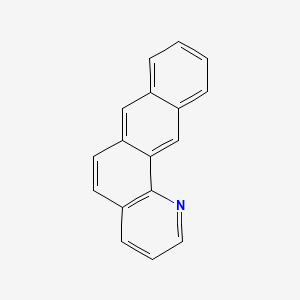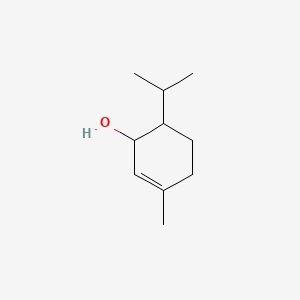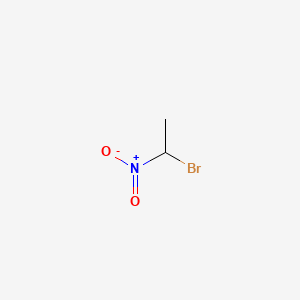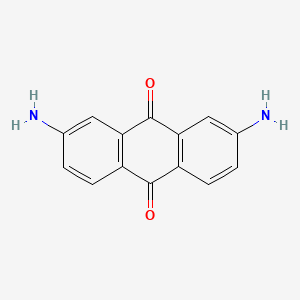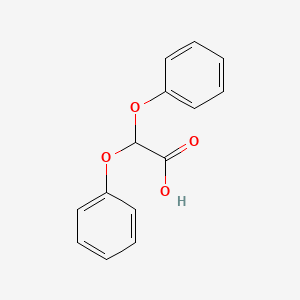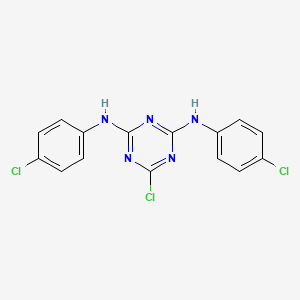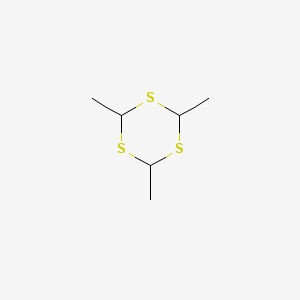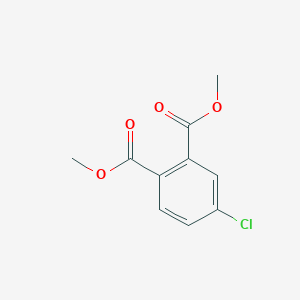
Dimethyl 4-chlorophthalate
Overview
Description
Dimethyl 4-chlorophthalate is an organic compound with the molecular formula C10H9ClO4. It is a derivative of phthalic acid, where two methyl groups are esterified to the carboxyl groups, and a chlorine atom is substituted at the 4-position of the benzene ring. This compound is used in various chemical processes and has applications in different scientific fields.
Mechanism of Action
Target of Action
Dimethyl 4-chlorophthalate is a type of phthalate, a class of chemicals often used to increase the malleability and flexibility of polymeric materials . Phthalates are known to disrupt the endocrine system, affecting reproductive health and physical development . .
Mode of Action
Phthalates, including this compound, are endocrine-disrupting chemicals (EDs), which affect the hormone balance of the organism by interaction with hormone synthesis, transport, and metabolism . They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .
Biochemical Pathways
Phthalates are reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . Their physical and chemical attributes have a significant impact on their environmental fate, transport, and degradation in different natural settings
Result of Action
It is known that phthalates can disrupt the endocrine system and induce neurological disorders
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of microorganisms can lead to the biodegradation of phthalates . Additionally, the physical and chemical attributes of phthalates can impact their environmental fate, transport, and degradation .
Biochemical Analysis
Biochemical Properties
Dimethyl 4-chlorophthalate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances . These interactions can lead to alterations in the metabolic flux and affect the levels of various metabolites within the cell.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that exposure to this compound can lead to changes in the expression of genes involved in detoxification processes . Additionally, it can disrupt cell signaling pathways, leading to altered cellular responses. The compound’s impact on cellular metabolism includes changes in the levels of ATP and other key metabolites, which can affect cell function and viability.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules within the cell. The compound can bind to enzymes and inhibit their activity, leading to changes in metabolic pathways. For example, this compound has been found to inhibit the activity of certain cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics . This inhibition can result in the accumulation of toxic metabolites and affect cellular homeostasis. Additionally, this compound can influence gene expression by interacting with nuclear receptors and transcription factors, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to the compound can lead to its gradual degradation, resulting in the formation of metabolites that may have different biological activities. Long-term studies have indicated that continuous exposure to this compound can lead to persistent changes in cellular function, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can induce toxic effects, including liver and kidney damage . Studies have shown that there is a threshold dose above which the adverse effects of this compound become more pronounced. These effects include oxidative stress, inflammation, and apoptosis. It is important to determine the safe dosage levels of this compound to minimize its toxic effects in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell. It is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed by phase II enzymes . The compound’s metabolism involves hydrolysis, oxidation, and conjugation reactions, which result in the formation of water-soluble metabolites that can be excreted from the body. The metabolic pathways of this compound are crucial for its detoxification and elimination from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, which facilitate its distribution to various cellular compartments. The compound’s distribution within tissues is influenced by its physicochemical properties, including its solubility and affinity for binding proteins.
Subcellular Localization
This compound is localized to specific subcellular compartments within the cell. It can be found in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes . Additionally, the compound can be transported to the nucleus, where it can influence gene expression by interacting with nuclear receptors and transcription factors. The subcellular localization of this compound is important for its biological activity and effects on cellular function.
Preparation Methods
Dimethyl 4-chlorophthalate can be synthesized through several methods. One common synthetic route involves the esterification of 4-chlorophthalic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Dimethyl 4-chlorophthalate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of corresponding substituted phthalates.
Hydrolysis: The ester groups can be hydrolyzed to yield 4-chlorophthalic acid and methanol in the presence of strong acids or bases.
Reduction: The compound can be reduced to form 4-chlorophthalic acid derivatives using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl 4-chlorophthalate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of plasticizers, which are added to plastics to increase their flexibility and durability.
Comparison with Similar Compounds
Dimethyl 4-chlorophthalate can be compared with other phthalate derivatives, such as dimethyl phthalate and diethyl phthalate. While all these compounds share a common phthalate backbone, the presence of the chlorine atom in this compound imparts unique chemical properties, such as increased reactivity towards nucleophiles. This makes it distinct from other similar compounds and suitable for specific applications where such reactivity is desired.
Similar compounds include:
- Dimethyl phthalate
- Diethyl phthalate
- Dibutyl phthalate
These compounds differ in their ester groups and substitution patterns, leading to variations in their chemical and physical properties.
Properties
IUPAC Name |
dimethyl 4-chlorobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO4/c1-14-9(12)7-4-3-6(11)5-8(7)10(13)15-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBFMFXGZOLOKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345850 | |
| Record name | Dimethyl 4-chlorophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58138-38-8 | |
| Record name | Dimethyl 4-chlorophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


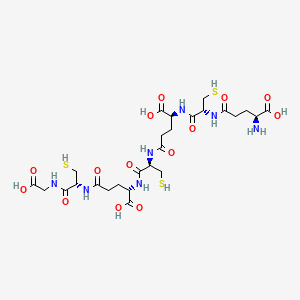
![N-butylbutan-1-amine;chromium(3+);N-cyclohexylcyclohexanamine;hydron;2-[[3-methyl-5-oxido-1-(4-sulfonatophenyl)pyrazol-4-yl]diazenyl]benzoate](/img/structure/B1616653.png)
